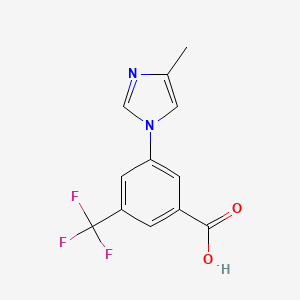

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group and a methylated imidazole ring

Vorbereitungsmethoden

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow precise control over temperature, pressure, and reagent concentrations. Continuous flow chemistry and batch processing are common methods employed to achieve high yields and purity.

Analyse Chemischer Reaktionen

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its trifluoromethyl group makes it a valuable building block for pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a tool for studying enzyme inhibition and receptor binding. Its structural similarity to biologically active compounds allows it to be used in assays and screening processes.

Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In the industrial sector, it is used in the production of various chemicals, including dyes, polymers, and other materials that require specific functional groups for their properties.

Wirkmechanismus

The mechanism by which 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the imidazole ring provides a site for specific interactions.

Vergleich Mit ähnlichen Verbindungen

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenol

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide

Uniqueness: Compared to these similar compounds, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid stands out due to its carboxylic acid group, which provides additional reactivity and potential for further functionalization.

This detailed overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Biologische Aktivität

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and kinase inhibition. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

- Molecular Formula : C12H9F3N2O2

- Molecular Weight : 284.21 g/mol

- CAS Number : 641571-11-1

- Physical State : Solid (white to light gray powder)

The compound exhibits its biological activity primarily through inhibition of key protein kinases involved in cancer cell proliferation. The presence of the trifluoromethyl group enhances its binding affinity to these targets, which include:

- Epidermal Growth Factor Receptor (EGFR)

- Vascular Endothelial Growth Factor Receptor (VEGFR)

- Platelet-Derived Growth Factor Receptor (PDGFR)

Kinase Inhibition Studies

Research indicates that this compound demonstrates potent inhibitory effects on EGFR, with studies showing up to 92% inhibition at concentrations as low as 10 nM . The compound's selectivity for various kinases suggests a tailored approach to targeting specific pathways involved in tumorigenesis.

Anti-Cancer Activity

The compound has been evaluated against several cancer cell lines, demonstrating significant anti-proliferative effects. The following table summarizes the results from various studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K-562 (CML) | 10 | EGFR Inhibition |

| MCF-7 (Breast) | 15 | Induction of Apoptosis |

| A549 (Lung) | 12 | Microtubule Destabilization |

| HeLa (Cervical) | 8 | Cell Cycle Arrest |

Structure-Activity Relationship (SAR)

The structural components of the compound play a crucial role in its biological activity. The imidazole ring and trifluoromethyl substitution are particularly important for enhancing interaction with target proteins. Research has indicated that modifications in these regions can lead to variations in potency and selectivity against different kinases .

Case Studies

- In Vitro Studies : A study involving MDA-MB-231 breast cancer cells revealed that the compound induced apoptosis and increased caspase activity, suggesting a mechanism involving programmed cell death .

- Docking Studies : Molecular docking simulations have illustrated favorable binding interactions between the compound and the active sites of targeted kinases, supporting its potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7-5-17(6-16-7)10-3-8(11(18)19)2-9(4-10)12(13,14)15/h2-6H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOCDOFDUXPNGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677148 |

Source

|

| Record name | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641571-13-3 |

Source

|

| Record name | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.